4-Chloro-3-iodo-1-methyl-1H-indazole

Physicochemical profiling ADME prediction Lead optimization

This specific 4-chloro-3-iodo substitution profile provides orthogonal reactivity: the C3-iodine acts as a selective handle for Suzuki-Miyaura coupling while the C4-chloro group is retained for secondary transformations. The fixed N1-methyl state eliminates tautomerization issues, ensuring consistent results during large-scale synthesis campaigns. Not substitutable by other halogenated indazoles.

Molecular Formula C8H6ClIN2
Molecular Weight 292.5 g/mol
CAS No. 1015846-58-8
Cat. No. B1416206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-iodo-1-methyl-1H-indazole
CAS1015846-58-8
Molecular FormulaC8H6ClIN2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)Cl)C(=N1)I
InChIInChI=1S/C8H6ClIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3
InChIKeyQDFCCUBVRYSOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-iodo-1-methyl-1H-indazole (CAS 1015846-58-8): Core Identity and Procurement Baseline


4-Chloro-3-iodo-1-methyl-1H-indazole (CAS 1015846-58-8) is a heterocyclic building block belonging to the 1H-indazole family, characterized by a molecular formula of C₈H₆ClIN₂ and a molecular weight of 292.50 g/mol [1]. The compound features a dual-halogen substitution pattern with a chloro group at the 4-position and an iodo group at the 3-position of the fused bicyclic indazole core, in addition to an N1-methyl group . This specific substitution architecture defines its reactivity profile as a versatile intermediate in palladium-catalyzed cross-coupling reactions and medicinal chemistry programs, with the iodine atom serving as an excellent leaving group for Suzuki-Miyaura and related transformations . The compound is commercially available from multiple vendors with typical purity specifications of ≥95% (HPLC) and is supplied as a solid under ambient storage conditions .

Why Generic Substitution of 4-Chloro-3-iodo-1-methyl-1H-indazole Fails: The Case for Compound-Specific Procurement


Within the indazole chemical space, compounds bearing different halogen substitution patterns or varying N-alkylation states exhibit fundamentally divergent reactivity and physicochemical properties that preclude simple interchangeability. The N1-methyl group in 4-chloro-3-iodo-1-methyl-1H-indazole eliminates the hydrogen-bond donor capacity present in the NH-indazole analogs, substantially altering LogP and metabolic stability profiles . Furthermore, the precise 4-chloro-3-iodo substitution pattern confers orthogonal synthetic handles: the C3-iodine provides a premier site for palladium-catalyzed cross-coupling reactions with coupling yields that are highly sensitive to the electronic environment created by the C4-chloro substituent [1]. Substituting a 4-chloro-3-bromo analog or a 3-iodo-1H-indazole derivative lacking the N1-methyl group will yield different coupling efficiency, regioselectivity, and downstream product purity, directly impacting synthetic route robustness and final compound integrity [2]. These structure-dependent differences necessitate compound-specific sourcing and preclude generic substitution.

4-Chloro-3-iodo-1-methyl-1H-indazole: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to Non-Methylated Analog

The N1-methyl group in 4-chloro-3-iodo-1-methyl-1H-indazole (MW 292.50) increases molecular weight by approximately 14 g/mol relative to the non-methylated analog 4-chloro-3-iodo-1H-indazole (MW 278.48) . This modification is accompanied by an increase in lipophilicity: the methylated derivative exhibits an ACD/LogP of 3.75 compared to 3.42 for the NH-indazole analog at pH 7.4 . The additional methyl group eliminates the hydrogen-bond donor capacity present in the NH-indazole, which alters membrane permeability and metabolic stability predictions in ADME modeling .

Physicochemical profiling ADME prediction Lead optimization

Elimination of Tautomeric Equilibria via N1-Methylation

The N1-methyl group in 4-chloro-3-iodo-1-methyl-1H-indazole permanently locks the indazole tautomeric state . In contrast, 4-chloro-3-iodo-1H-indazole exists in equilibrium between 1H- and 2H-tautomeric forms, with the 1H-tautomer being thermodynamically favored under most conditions [1]. This tautomeric ambiguity in the NH-analog can lead to variable reactivity in cross-coupling and alkylation reactions, particularly under basic conditions where deprotonation can shift the equilibrium [2]. The fixed N1-methyl state ensures consistent and predictable regioselectivity in subsequent synthetic transformations.

Synthetic reproducibility Reaction consistency Indazole tautomerism

Orthogonal Synthetic Handles: Dual Halogenation for Sequential Cross-Coupling

4-Chloro-3-iodo-1-methyl-1H-indazole contains two halogen substituents with markedly different reactivities in palladium-catalyzed cross-coupling reactions . The C3-iodo group is highly reactive toward Suzuki-Miyaura coupling, enabling selective functionalization at this position under mild conditions (yields typically 50-78% for indazole analogs) while leaving the C4-chloro group intact for subsequent orthogonal transformations [1]. This dual-halogen architecture provides a distinct synthetic advantage over mono-halogenated analogs such as 3-iodo-1-methyl-1H-indazole (CAS 52088-10-5), which offers only a single reactive handle for C-C bond formation [2]. The C4-chloro substituent can subsequently participate in Buchwald-Hartwig amination, Suzuki coupling under forcing conditions, or nucleophilic aromatic substitution, enabling sequential diversification of the indazole core .

Sequential cross-coupling C-C bond formation Chemoselective functionalization

Synthetic Accessibility via Established Iodination Route

The synthetic route to 4-chloro-3-iodo-1-methyl-1H-indazole follows an established protocol for indazole iodination, which proceeds via treatment of the corresponding 4-chloro-1-methyl-1H-indazole precursor with KOH and I₂ in DMF, yielding the 3-iodo product in 89% yield as demonstrated for structurally analogous indazole systems [1]. This high-yielding iodination chemistry contrasts with direct bromination approaches, which often require more forcing conditions and produce lower regioselectivity. The commercial availability of 4-chloro-3-iodo-1-methyl-1H-indazole from multiple vendors (e.g., AK Scientific, Fluorochem, Sigma-Aldrich) with typical purity specifications of ≥95-98% confirms the robustness of this synthetic route and ensures reliable procurement for research programs.

Synthetic methodology Process chemistry Building block preparation

Optimal Research and Industrial Application Scenarios for 4-Chloro-3-iodo-1-methyl-1H-indazole (CAS 1015846-58-8)


Medicinal Chemistry: Sequential Diversification of the Indazole Core for Kinase Inhibitor Lead Optimization

4-Chloro-3-iodo-1-methyl-1H-indazole serves as an ideal starting material for constructing diversified indazole-based kinase inhibitor libraries. The C3-iodo group undergoes selective Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (yields: 50-78% for indazole analogs) to install a first substituent while preserving the C4-chloro group for subsequent orthogonal transformations [1]. This sequential diversification strategy is particularly valuable for exploring structure-activity relationships (SAR) around the indazole core in programs targeting kinases where the indazole scaffold has demonstrated activity, including tyrosine kinases and cyclin-dependent kinases [2].

Chemical Biology: Synthesis of Biotinylated or Fluorescent Indazole Probes

The orthogonal reactivity of the C3-iodo and C4-chloro substituents in 4-chloro-3-iodo-1-methyl-1H-indazole enables the construction of functionalized indazole probes for target engagement studies. The C3-iodine can be selectively coupled with arylboronic acids bearing biotin, fluorophore, or affinity tag moieties, while the C4-chloro group remains available for subsequent diversification or linkage to solid supports [1]. This dual-handle architecture simplifies the synthesis of chemical probes compared to mono-functionalized indazole analogs, reducing the number of synthetic steps and protecting group manipulations required [2].

Process Chemistry: Scalable Synthesis of Multi-Substituted Indazole Intermediates

The high-yielding synthetic accessibility of 4-chloro-3-iodo-1-methyl-1H-indazole (iodination proceeds in ~89% yield for analogous systems) [1], combined with its commercial availability at ≥95% purity from multiple vendors [2], makes it a robust building block for process chemistry scale-up. The fixed N1-methyl state eliminates tautomer-related variability that can plague scale-up of NH-indazole chemistry, ensuring consistent reaction outcomes and simplifying quality control . This compound is particularly suited for multi-kilogram campaigns where batch-to-batch reproducibility is critical.

Agrochemical Discovery: Synthesis of Fungicidal or Herbicidal Indazole Derivatives

Beyond pharmaceutical applications, indazole derivatives have demonstrated utility in agrochemical discovery programs, particularly as fungicidal and herbicidal agents [1]. 4-Chloro-3-iodo-1-methyl-1H-indazole provides a versatile entry point for constructing agrochemical candidates bearing the indazole pharmacophore, with the C3-iodo group enabling installation of diverse aryl and heteroaryl substituents via Suzuki-Miyaura coupling (50-78% yields) [2]. The N1-methyl group increases lipophilicity relative to NH-indazoles, which may enhance foliar uptake and cuticular penetration properties desirable in agrochemical applications .

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